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Cat. No.: B1281884

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-butylpiperidine, a substituted
piperidine derivative of interest in medicinal chemistry and drug development. The document
details its chemical and physical properties, provides a plausible synthetic route with a detailed
experimental protocol, and discusses its spectral characteristics. Furthermore, this guide
explores the pharmacological potential of the piperidine scaffold, with a focus on anticancer
activity and its associated signaling pathways, as well as the specific activity of a 4-
butylpiperidine derivative as an allosteric agonist of the M1 muscarinic receptor. All
guantitative data is presented in structured tables, and key experimental workflows and
signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties

4-Butylpiperidine, with the IUPAC name 4-butylpiperidine, is a saturated heterocyclic amine.
[1] Its fundamental properties are summarized below. While experimental data for some
properties of 4-butylpiperidine are not readily available, values for closely related compounds
and computational predictions are provided for reference.

Table 1: Physicochemical Properties of 4-Butylpiperidine
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Property Value Source

IUPAC Name 4-butylpiperidine [1]

Molecular Formula CoH1oN [1]

Molecular Weight 141.25 g/mol [1]

CAS Number 24152-39-4 [1]

Boiling Point ~175 °C (estimated) Based on 1-butylpiperidine
Melting Point Not available

Density Not available

Miscible with water and many
Solubility organic solvents (inferred from  [2][3][4]
piperidine)

Synthesis of 4-Butylpiperidine

A common synthetic route to 4-alkylpiperidines involves the alkylation of a pyridine precursor
followed by catalytic hydrogenation. The following section outlines a detailed experimental
protocol for the synthesis of 4-butylpiperidine from 4-picoline.

Experimental Protocol: Synthesis of 4-Butylpiperidine

Scheme 1: Synthesis of 4-Butylpiperidine from 4-Picoline

1. n-Butyllithium

2. Propyl bromide Hz, PtO2 (Adam's catalyst)

4-Picoline » 4-Butylpyridine B 4-Butylpiperidine

Click to download full resolution via product page
Caption: Reaction scheme for the synthesis of 4-Butylpiperidine.
Materials and Reagents:

e 4-Picoline
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e n-Butyllithium (n-BuLi) in hexanes

e Propyl bromide

e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Sodium sulfate (Na2S0Oa4), anhydrous

e Platinum(lV) oxide (Adam's catalyst)

o Ethanol

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

Procedure:

Step 1: Synthesis of 4-Butylpyridine

A solution of 4-picoline (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried,
three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

e The flask is cooled to -78 °C using a dry ice/acetone bath.

e n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution with stirring. The
solution is stirred at this temperature for 1 hour.

» Propyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed
to slowly warm to room temperature and stirred overnight.

e The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium
chloride.

e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and the solvent is removed under reduced pressure to yield crude 4-butylpyridine.

The crude product is purified by vacuum distillation.

Step 2: Hydrogenation of 4-Butylpyridine to 4-Butylpiperidine

4-Butylpyridine (1 equivalent) is dissolved in ethanol in a high-pressure hydrogenation
vessel.

Platinum(IV) oxide (Adam's catalyst, ~1 mol%) is added to the solution.

The vessel is sealed and flushed with hydrogen gas, then pressurized to approximately 6
atmospheres.

The mixture is shaken or stirred vigorously at room temperature until the uptake of hydrogen
ceases (typically 12-24 hours).

The catalyst is removed by filtration through a pad of Celite®.

The ethanolic solution is acidified with concentrated hydrochloric acid, and the solvent is
removed under reduced pressure to yield the hydrochloride salt of 4-butylpiperidine.

The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a
strong base (e.g., NaOH), and extracting with an organic solvent (e.g., diethyl ether).

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated to give 4-butylpiperidine, which can be further purified by vacuum
distillation.

Spectral Data

While experimental spectra for 4-butylpiperidine are not widely available, the expected

spectral characteristics can be inferred from data on closely related compounds such as 1-

butylpiperidine and 4-tert-butylpiperidine.[5][6]

Table 2: Predicted Spectral Data for 4-Butylpiperidine
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Technique

Expected Features

1H NMR

Signals corresponding to the protons of the butyl
group (triplet for CHs, multiplets for the three
CHz groups) and the piperidine ring protons.

The N-H proton will appear as a broad singlet.

13C NMR

Four distinct signals for the butyl group carbons
and signals for the carbons of the piperidine

ring.

IR Spectroscopy

Characteristic N-H stretching vibration around
3300-3500 cm™1, C-H stretching vibrations just
below 3000 cm~1, and C-N stretching in the

fingerprint region.

Mass Spectrometry

A molecular ion peak (M*) at m/z = 141.
Fragmentation patterns would likely involve loss
of the butyl group or cleavage of the piperidine

ring.

Pharmacological Properties and Signaling Pathways

The piperidine scaffold is a common motif in many biologically active compounds and approved

drugs.[7][8][9] Derivatives of piperidine have shown a wide range of pharmacological activities,

including anticancer, anti-inflammatory, and antifungal effects.

Anticancer Activity of Piperidine Derivatives

Piperidine and its derivatives have been investigated as potential anticancer agents.[7][8]

These compounds can modulate several critical signaling pathways that are often dysregulated

in cancer, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Key signaling pathways affected by piperidine derivatives include:

o STAT-3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3

is common in many cancers and promotes cell survival and proliferation. Some piperidine-

containing compounds have been shown to inhibit STAT3 signaling.

© 2025 BenchChem. All rights reserved.

5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://cris.bgu.ac.il/en/publications/anticancer-applications-and-pharmacological-properties-of-piperid/
https://www.researchgate.net/figure/Piperine-and-piperidine-induced-caspase-pathway-for-activating-cell-apoptosis-in-cancer_fig5_357647107
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://cris.bgu.ac.il/en/publications/anticancer-applications-and-pharmacological-properties-of-piperid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-kB pathway
is a crucial regulator of inflammation and cell survival. Its aberrant activation is linked to
cancer development and progression. Piperidine derivatives can suppress NF-kB activation.

[7](8]

o PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of
cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway is a key mechanism
for the anticancer effects of some piperidine compounds.[7][8][9]
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Caption: General overview of anticancer signaling pathways modulated by piperidine
derivatives.

Allosteric Agonism at the M1 Muscarinic Receptor

A derivative of 4-butylpiperidine, known as AC-42, has been identified as a selective allosteric
agonist of the M1 muscarinic acetylcholine receptor.[10] Allosteric modulators bind to a site on
the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site).
This can lead to a more subtype-selective pharmacological profile, which is highly desirable in
drug development.

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to
the Gg/11 family of G-proteins.[11][12][13] Activation of the M1 receptor by an agonist like AC-
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42 initiates a signaling cascade that is important in cognitive processes.
The signaling pathway is as follows:
e Agonist Binding: AC-42 binds to an allosteric site on the M1 receptor.

o G-Protein Activation: This binding event stabilizes an active conformation of the receptor,
leading to the activation of the associated Gqg/11 G-protein.

o PLC Activation: The activated a-subunit of Gg/11 stimulates the enzyme phospholipase C
(PLC).

e Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG).

o Downstream Effects: IPs diffuses through the cytoplasm and binds to IPs receptors on the
endoplasmic reticulum, causing the release of intracellular calcium (Ca2*). DAG remains in
the plasma membrane and, along with the increased intracellular Ca2*, activates protein
kinase C (PKC). These events lead to various cellular responses.
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Caption: Signaling pathway of the M1 muscarinic receptor activated by the allosteric agonist
AC-42.

Conclusion

4-Butylpiperidine is a valuable chemical entity with potential applications in the development
of new therapeutic agents. Its synthesis is achievable through established organic chemistry
methodologies. The broader piperidine class of compounds demonstrates significant
pharmacological activity, particularly in the area of oncology, by modulating key signaling
pathways. Furthermore, the specific derivative AC-42 highlights the potential for developing
highly selective M1 muscarinic receptor agonists for the treatment of cognitive disorders.
Further research into 4-butylpiperidine and its derivatives is warranted to fully elucidate their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 4-Butylpiperidine | COH19N | CID 13283867 - PubChem [pubchem.ncbi.nim.nih.gov]
. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nim.nih.gov]
. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

. dev.spectrabase.com [dev.spectrabase.com]

1
2
3
¢ 4. solubilityofthings.com [solubilityofthings.com]
5
6. 1-Butylpiperidine | C9H19N | CID 78654 - PubChem [pubchem.ncbi.nlm.nih.gov]
7

. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A
Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

8. cris.bgu.ac.il [cris.bgu.ac.il]

9. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1281884?utm_src=pdf-body
https://www.benchchem.com/product/b1281884?utm_src=pdf-body
https://www.benchchem.com/product/b1281884?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Butylpiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine
https://m.chemicalbook.com/ProductChemicalPropertiesCB3761009_EN.htm
https://www.solubilityofthings.com/piperidine
https://dev.spectrabase.com/spectrum/3cZ2vsriBRr
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butylpiperidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776707/
https://cris.bgu.ac.il/en/publications/anticancer-applications-and-pharmacological-properties-of-piperid/
https://www.researchgate.net/figure/Piperine-and-piperidine-induced-caspase-pathway-for-activating-cell-apoptosis-in-cancer_fig5_357647107
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-
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e 11. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias -
PMC [pmc.ncbi.nim.nih.gov]

e 12. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition
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o 13. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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